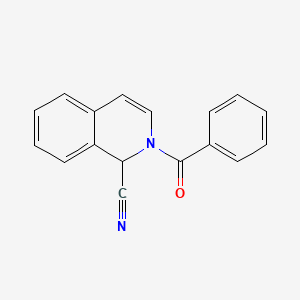

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃) exhibits distinct signals for aromatic protons (δ 7.0–7.7 ppm, multiplet) and the dihydroisoquinoline backbone . Key assignments include:

- H4 (dihydroisoquinoline): δ 5.54 ppm (doublet, J = 8 Hz)

- Benzoyl aromatic protons: δ 7.53–7.47 ppm (multiplet)

- Cyano group: Indirectly inferred via coupling to adjacent protons .

¹³C NMR (125 MHz, CDCl₃) confirms the carbonyl carbon at δ 175.26 ppm and the nitrile carbon at δ 116.41 ppm .

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (KBr pellet) identifies characteristic stretches :

- C≡N: 2236 cm⁻¹ (weak)

- C=O (amide): 1669 cm⁻¹ (strong)

- C=C (aromatic): 1585 cm⁻¹

- C—H bending (heterocyclic): 1320–1269 cm⁻¹

The absence of N—H stretches (3300–3500 cm⁻¹) confirms the absence of free amine groups .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 260.29 [M+H]⁺, consistent with the molecular formula C₁₇H₁₂N₂O . Major fragments include:

Triple quadrupole mass spectrometry (QqQ) confirms these pathways via collision-induced dissociation .

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, yielding a dipole moment of 4.82 Debye and polarizability (α₀) of 32.4 × 10⁻²⁴ esu . The HOMO-LUMO energy gap (4.18 eV) indicates moderate chemical reactivity, with HOMO localized on the benzoyl group and LUMO on the nitrile moiety .

| DFT Parameter | Value |

|---|---|

| HOMO energy | -6.24 eV |

| LUMO energy | -2.06 eV |

| Band gap | 4.18 eV |

Molecular Orbital Configuration Analysis

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of N1 and the σ* orbital of C6—C5 (stabilization energy: 28.6 kcal/mol) . The molecular electrostatic potential (MEP) map shows negative regions (-0.052 au) near the nitrile group, favoring electrophilic attack . Hirshfeld surface analysis quantifies intermolecular interactions:

- H⋯H: 58%

- C⋯H: 22%

- O⋯H: 12%

特性

IUPAC Name |

2-benzoyl-1H-isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-11,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRCCKPODGFADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282323 | |

| Record name | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784485 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

844-25-7 | |

| Record name | 844-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 844-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYL-1,2-DIHYDRO-1-ISOQUINOLINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Route and Reaction Conditions

The most commonly reported preparation method involves the condensation of isoquinoline derivatives with benzoyl cyanide or related benzoyl-containing reagents under controlled conditions. The reaction typically requires:

- Catalysts: Acidic or basic catalysts to facilitate condensation.

- Temperature: Moderate heating, often around 80 °C.

- Solvents: Dichloromethane (CH2Cl2) or mixed solvent systems such as dioxane/water.

- Reaction Time: Extended stirring, commonly 12 hours or more, to ensure complete conversion.

A mixture of isoquinoline derivative and benzoyl cyanide is stirred at 80 °C for 12 hours. After reaction completion, the mixture is concentrated under vacuum, neutralized with saturated sodium bicarbonate solution, and extracted with dichloromethane. The organic layer is dried over sodium sulfate and purified by flash column chromatography using silica gel with petroleum ether/ethyl acetate (3:1) as eluent, yielding the target compound in high yield (e.g., 92%).

Palladium-Catalyzed Cascade Cyclization Approach

A sophisticated and efficient method involves palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides containing ortho-bromoaryl moieties with arylboronic acids. This method is notable for producing highly substituted 1,2-dihydroisoquinolines, including 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile derivatives.

- Catalyst System: Pd(OAc)2 (5–10 mol%), phosphine ligands such as P(o-tolyl)3 (10–20 mol%).

- Base: Sodium hydroxide (NaOH), typically 5 equivalents.

- Solvent: Dioxane/water mixture (4:1).

- Temperature: Optimized around 80 °C.

- Mechanism: Intramolecular cyclization followed by transmetallation with arylboronic acid, proceeding via a π-allylpalladium intermediate.

| Entry | Pd(OAc)2 (mol%) | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | P(o-tolyl)3 (10 mol%) | 80 | 78 |

| 2 | 5 | P(o-tolyl)3 (20 mol%) | 80 | 85 |

| 3 | 10 | P(o-tolyl)3 (20 mol%) | 80 | 88 |

| 4 | 10 | P(o-tolyl)3 (20 mol%) | 50 | 86 |

| 5 | 10 | P(o-tolyl)3 (20 mol%) | 25 | Low |

| 6 | 10 | P(o-tolyl)3 (20 mol%) | 100 | 76 |

Alternative ligands such as triphenylphosphine (PPh3) and bidentate ligands (DPPE, DPPF) have been tested with varying yields.

Purification and Yield

Purification methods commonly employed include:

- Flash Column Chromatography: Using silica gel with petroleum ether/ethyl acetate mixtures.

- Recrystallization: From solvents such as n-hexane for isolating pure crystalline products.

Reported yields from various methods typically range from 78% to 92%, indicating efficient synthetic protocols.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of isoquinoline + benzoyl cyanide | Acid/base catalyst, 80 °C, CH2Cl2 solvent | Simple, high yield | ~90 | Straightforward, suitable for scale-up |

| Pd-catalyzed cascade cyclization | Pd(OAc)2, P(o-tolyl)3, NaOH, dioxane/H2O, 80 °C | High selectivity, functional group tolerance | 78–88 | Enables diverse substitutions |

| Bischler–Napieralski cyclization | Benzamide precursors, dehydrating agents | Access to complex derivatives | Variable | Multi-step, suitable for substituted derivatives |

Research Findings and Analysis

- The palladium-catalyzed method provides a powerful synthetic tool for accessing substituted 1,2-dihydroisoquinolines with good yields and functional group compatibility.

- Reaction temperature and catalyst/ligand loading critically influence yield and selectivity.

- The condensation method remains a robust approach for preparing the parent compound with high efficiency.

- Multi-step cyclization routes allow for structural diversification but require careful optimization of each step.

These methods collectively provide a comprehensive toolkit for the preparation of this compound and its derivatives, facilitating further research in medicinal chemistry and materials science applications.

化学反応の分析

Types of Reactions: 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and acids or bases are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

科学的研究の応用

Organic Synthesis

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile serves as a crucial intermediate in synthesizing complex organic molecules. Its unique reactivity allows it to participate in various chemical reactions including:

- Cycloadditions: It can undergo cycloaddition reactions with electrophilic alkenes, yielding isoquinoline derivatives that are valuable in pharmaceutical development .

- Substitution Reactions: The benzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, facilitating the construction of diverse molecular architectures.

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics .

- Anticancer Activity: Preliminary investigations suggest that the compound may interact with specific molecular targets involved in cancer progression, warranting further exploration as a lead compound for anticancer drugs.

Material Science

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its ability to act as a building block for various chemical reactions makes it valuable for developing new materials with specific functionalities .

Case Study 1: Synthesis of Isoquinoline Derivatives

A notable application of this compound is its use in synthesizing isoquinoline derivatives through cycloaddition reactions. For instance, the reaction of this compound with (Z)-2-Arylidene-3(2H)-benzofuranones has been documented to yield chromenopyrrole derivatives, showcasing its utility in expanding the isoquinoline family .

Case Study 2: Antimicrobial Activity

In one study, derivatives of this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. This finding supports further investigation into its potential as a new class of antimicrobial agents .

作用機序

The mechanism of action of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Benzyl Groups

(a) 2-Benzoyl-1,2-dihydro-1-(phenylmethyl)-1-isoquinolinecarbonitrile

- CAS No.: 16576-35-5

- Molecular Formula : C₂₄H₁₈N₂O

- Molecular Weight : 350.41 g/mol

- Key Differences :

(b) 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile

- CAS No.: 61010-37-5

- Molecular Formula : C₂₅H₂₀N₂O₂

- Molecular Weight : 380.44 g/mol

- Key Differences :

Functional Group Variants

(a) 2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- CAS No.: 151004-88-5

- Molecular Formula: C₁₈H₁₇NO₄

- Molecular Weight : 311.33 g/mol

- Key Differences: Contains a tetrahydroisoquinoline ring (saturated) and a carboxylic acid (-COOH) group. Used in peptide synthesis due to its carbobenzyloxy (Cbz) protecting group .

(b) (11bRS)-2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

- CAS No.: 54761-87-4

- Molecular Formula : C₂₀H₁₉N₃O₂

- Molecular Weight : 333.39 g/mol

- Key Differences: A fused pyrazino-isoquinoline derivative. Registered as a pharmacopeial impurity in praziquantel synthesis, highlighting its relevance in quality control .

Key Research Findings

Reactivity Differences: The nitrile group in this compound enables nucleophilic substitution reactions, whereas analogs with carboxylic acids (e.g., 2-Cbz-tetrahydroisoquinoline-carboxylic acid) participate in coupling reactions . Benzyl or methoxybenzyl substituents enhance lipophilicity, impacting solubility and bioavailability .

Derivatives with saturated rings (e.g., tetrahydroisoquinolines) are favored in medicinal chemistry for improved metabolic stability .

Safety Profiles: The parent compound’s hazards (H302, H335) are more pronounced than those of its carboxylic acid derivative, which lacks acute toxicity warnings .

生物活性

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (C₁₇H₁₂N₂O) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzoyl group and a carbonitrile group attached to a dihydroisoquinoline core. This unique combination of functional groups contributes to its reactivity and biological profile.

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₁₂N₂O |

| Molecular Weight | 264.29 g/mol |

| Functional Groups | Benzoyl, Carbonitrile |

| Biological Activities | Anticancer, Antimicrobial |

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action involves inducing apoptosis and cell cycle arrest.

Case Study:

In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 cells. The results demonstrated an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 15 µM). The study concluded that the compound could serve as a lead for developing new anticancer drugs .

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. It was evaluated for its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy:

- Bacteria: Staphylococcus aureus, Escherichia coli

- Fungi: Candida albicans

The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction: The compound activates caspases, leading to programmed cell death in cancer cells.

- Enzyme Inhibition: It inhibits key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the structure have led to improved potency and selectivity against cancer cells and microbes.

Table: Structure-Activity Relationship (SAR) of Derivatives

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| This compound | 12 | Anticancer |

| 4-Methyl derivative | 8 | Enhanced Anticancer |

| Chlorinated derivative | 10 | Antimicrobial |

Q & A

Q. What are the established synthetic routes for 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, and what are the critical reaction parameters?

The compound is synthesized via Reissert reaction conditions. A common method involves reacting isoquinoline with benzoyl chloride and potassium cyanide in the presence of triethylamine. Key parameters include strict anhydrous conditions, stoichiometric control of cyanide, and temperature regulation (40–60°C) to avoid side reactions like over-alkylation. Yields can vary significantly (2–60%) depending on the purity of starting materials and reaction setup .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Melting Point Analysis : Used to confirm purity (e.g., m.p. 133–134°C vs. literature values) .

- NMR Spectroscopy : H NMR (δ 7.7–6.2 ppm for aromatic protons) and C NMR (carbonyl and nitrile signals at ~170–190 ppm) resolve structural features .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., m/z 198 [M]) .

Q. How does this compound participate in heterocyclic substitution reactions?

The nitrile and benzoyl groups enable nucleophilic substitution. For example, under phase-transfer catalysis, it reacts with phthalaldehyde dicarboxylic acid to form phthalideisoquinoline analogs (60% yield after recrystallization). The mechanism involves cyanide displacement and carbonyl activation .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing:

- Praziquantel analogs : Antiparasitic agents via modification of the isoquinoline core .

- Phthalideisoquinoline derivatives : Explored for opioid receptor activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying cyanide sources?

Comparative studies show that using solid KCN with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in anhydrous dichloromethane improves yields (up to 48%) versus aqueous cyanide. Solvent polarity and catalyst loading (5–10 mol%) are critical variables .

Q. What strategies resolve contradictions in reported biological activity data for Reissert compounds?

- Dose-Response Profiling : Test across multiple concentrations to identify threshold effects.

- Metabolite Screening : Assess stability in biological media (e.g., plasma) to rule out degradation artifacts.

- Structural Analog Comparison : Compare with derivatives (e.g., 3-methyl variants) to isolate pharmacophore contributions .

Q. How can crystallization conditions be tailored to improve purity of products derived from this compound?

- Solvent Screening : Ethyl acetate or ethanol/water mixtures are effective for recrystallization (e.g., 230°C m.p. after purification) .

- Gradient Cooling : Slow cooling (1–2°C/min) reduces amorphous byproduct formation.

Q. What computational approaches validate the electronic structure of this compound?

Q. Why do certain reactions with this compound fail to produce expected products, and how can this be mitigated?

Example: Reaction with methyl 2-formyl-3,4-methylenedioxybenzoate yielded 11-benzoyl-3-methylisoquinoline (95%) instead of the desired phthalideisoquinoline. Mitigation strategies include:

- Steric Analysis : Use computational modeling to predict steric clashes.

- Alternative Catalysts : Switch from phase-transfer to Lewis acid catalysts (e.g., ZnCl) to redirect reaction pathways .

Q. How can researchers address selectivity challenges in functionalizing the isoquinoline ring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。